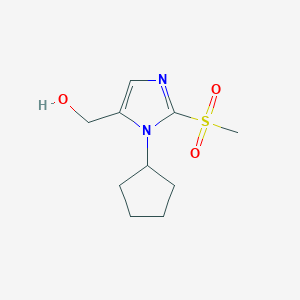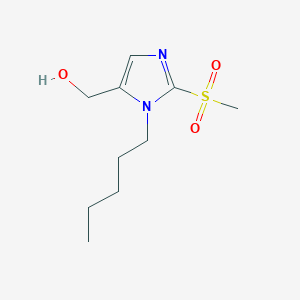![molecular formula C10H19N3O3S B6340028 {1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol CAS No. 1221341-54-3](/img/structure/B6340028.png)
{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol” is a complex organic molecule. It is related to the class of compounds known as amines . It is used as a reactant for amide bond forming (amidation) crosslinking reactions and as a water-soluble carboxyl modifying reagent for proteins .
Synthesis Analysis
The synthesis of similar compounds involves radical copolymerizations . For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Chemical Reactions Analysis
The compound “this compound” likely undergoes a variety of chemical reactions. For instance, Dimethylaminopropylamine, a related compound, is known to undergo reactions with acrylonitrile to produce dimethylaminopropionitrile . It is also readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Aplicaciones Científicas De Investigación
Synthesis of Imidazole Derivatives : One study demonstrated the preparation of (1-methyl-1H-imidazol-2-yl) methanol derivatives. These derivatives were convertible into carbonyl compounds via corresponding quaternary salts, indicating their potential as masked forms of carbonyl groups and synthons (Ohta et al., 1987).
Reactions with NH-Acidic Heterocycles : Another study explored the reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles for synthesizing 4H-Imidazoles. These reactions demonstrate the compound's versatility in forming complex heterocyclic structures (Mukherjee-Müller et al., 1979).
Nucleophilicity of Imidazole Derivatives : A study on the ambivalent nucleophilicity of 1,4,5-trisubstituted imidazole-2-thiones revealed their reactivity with electrophilic reagents, leading to the formation of various adducts. This property could be useful in material synthesis and chemical transformations (Mlostoń et al., 2008).
Synthesis of COX-2 Inhibitors : Research was conducted on the synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl) methanol as a selective COX-2 inhibitor. This indicates the compound's potential application in medicinal chemistry, particularly in developing drugs with anti-inflammatory properties (Tabatabai et al., 2012).
Host for Anions : An imidazole-based bisphenol was studied for its potential as a versatile host for anions. The compound's structural properties facilitate interactions with various acids, which could be significant in material chemistry and sensor technology (Nath & Baruah, 2012).
Propiedades
IUPAC Name |
[3-[3-(dimethylamino)propyl]-2-methylsulfonylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3S/c1-12(2)5-4-6-13-9(8-14)7-11-10(13)17(3,15)16/h7,14H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNRMQGXCQDIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=CN=C1S(=O)(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine](/img/structure/B6339950.png)
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine](/img/structure/B6339953.png)



![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)
![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340009.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)


![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)
![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)
